methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate
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Overview
Description
Methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate is a chemical compound with the molecular formula C({13})H({13})F({3})N({2})O(_{2})S and a molecular weight of 318.31 g/mol. It is also known for its unique structural features, which include a benzimidazole ring substituted with a trifluoromethyl group and a sulfanyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using reagents such as trifluoromethyl iodide (CF(_{3})I) in the presence of a strong base.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through nucleophilic substitution reactions using thiol reagents.
Esterification: The final step involves esterification of the benzimidazole derivative with butanoic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H({2})) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl(_{2})) or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and elevated temperatures.
Common Reagents and Conditions
Oxidation: H({2}), m-CPBA
Reduction: SnCl(_{2}), iron powder
Substitution: Strong nucleophiles (e.g., sodium methoxide), elevated temperatures
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as DNA synthesis or cell division.
Pathways Involved: It may modulate signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-sulfanyl-1H-benzimidazol-1-yl]butanoate
- Methyl 4-[2-sulfanyl-5-methyl-1H-1,3-benzimidazol-1-yl]butanoate
- Methyl 4-[2-sulfanyl-5-chloro-1H-1,3-benzimidazol-1-yl]butanoate
Uniqueness
Methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
methyl 4-[2-sulfanylidene-5-(trifluoromethyl)-3H-benzimidazol-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c1-20-11(19)3-2-6-18-10-5-4-8(13(14,15)16)7-9(10)17-12(18)21/h4-5,7H,2-3,6H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQJKQQYPVZTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C2=C(C=C(C=C2)C(F)(F)F)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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